![molecular formula C8H8Cl2O B060557 (S)-2-Chloro-1-(3-chloro-phenyl)-ethanol CAS No. 174699-78-6](/img/structure/B60557.png)
(S)-2-Chloro-1-(3-chloro-phenyl)-ethanol
Overview
Description
“(S)-2-Chloro-1-(3-chloro-phenyl)-ethanol” is a chemical compound with the molecular formula C8H8Cl2O and a molecular weight of 191.05 . It is used as a reactant in the enzymic preparation of R)-2-chloro-1-(m-chlorophenyl)ethanol, which is used in the preparation of β3-adrenergic receptor agonists .
Synthesis Analysis
The synthesis of “(S)-2-Chloro-1-(3-chloro-phenyl)-ethanol” involves the use of 2,3’-Dichloroacetophenone, Triisobutylaluminium, Isopropyl alcohol, and 1,1’-Bi-2-naphthol .Physical And Chemical Properties Analysis
The boiling point of “(S)-2-Chloro-1-(3-chloro-phenyl)-ethanol” is predicted to be 284.6±25.0 °C, and its density is predicted to be 1.328±0.06 g/cm3 . Its pKa value is predicted to be 12.94±0.20 .Scientific Research Applications
Synthesis of Novel Quinoline-Thiazole Derivatives : This compound is used in the synthesis of novel quinoline-thiazole derivatives with potential antimicrobial properties (Desai et al., 2012).
Chiral Intermediate in Antidepressant Drugs : It serves as a chiral intermediate in the synthesis of antidepressant drugs. The yeast reductase YOL151W was identified for its high activity in producing the (S)-alcohol version of this compound with high enantioselectivity (Choi et al., 2010).
Key Pharmaceutical Intermediate : The compound is a key intermediate in the synthesis of β-adrenoceptor receptor agonists. The microbial cells of Candida ontarioensis showed excellent catalytic activity for its production (Ni et al., 2012).
Synthesis of Ticagrelor : It's a vital chiral intermediate for synthesizing Ticagrelor, an effective treatment for acute coronary syndromes. A ketoreductase was used for transforming related compounds into the chiral alcohol with high conversion and enantioselectivity (Guo et al., 2017).
Reduction to R-2'-Chloro-1-Phenylethanol : Saccharomyces cerevisiae B5 was identified for the stereoselective reduction of 2'-chloroacetophenone to R-2'-chloro-1-phenylethanol, an effective method for preparing chiral chloroacetophenone derivatives (Ou et al., 2003).
Lipase-Mediated Resolution : Lipase-catalyzed alcoholysis, hydrolysis, and acylation were used for the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, a compound with a similar structure, indicating the potential of enzymatic processes in producing chiral alcohols (Conde et al., 1998).
Safety And Hazards
The safety symbols for “(S)-2-Chloro-1-(3-chloro-phenyl)-ethanol” under the Globally Harmonized System (GHS) include GHS07, and the signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(1S)-2-chloro-1-(3-chlorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSKQOSGSUKVDG-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431455 | |
Record name | (S)-2-Chloro-1-(3-chloro-phenyl)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Chloro-1-(3-chloro-phenyl)-ethanol | |
CAS RN |
174699-78-6 | |
Record name | (S)-2-Chloro-1-(3-chloro-phenyl)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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